molecular formula C18H21N5O5 B1330593 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 56159-42-3

2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1330593
CAS RN: 56159-42-3
M. Wt: 387.4 g/mol
InChI Key: MFMRRPHRZQYKIJ-UHFFFAOYSA-N
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Description

The compound “2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol” has a CAS number of 56159-42-3 . It is also known by the English name “2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol” and has other aliases such as mgs-1-a09 and mgs-1-a02 .

Physical and Chemical Properties The molecular formula of the compound is C18H21N5O5 and it has a molecular weight of 387.39000 . The compound has a density of 1.65g/cm3 and a boiling point of 713.8ºC at 760 mmHg . The flash point of the compound is 385.5ºC .

Scientific Research Applications

Antimicrobial Activities

A study by Sharma, Sharma, and Rane (2004) synthesized compounds related to 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol and evaluated their antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties (Sharma, Sharma, & Rane, 2004).

Diabetes Management

Muthusamy and Krishnasamy (2016) identified a compound structurally similar to 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol as a potential agent in diabetes management. The compound was found to target several proteins involved in diabetes, suggesting its utility in treating the condition (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Gong, Wang, Zhang, and Qu (2012) studied the solubility of various saccharides, including compounds related to 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol, in ethanol-water solutions. Understanding the solubility properties of such compounds is crucial for their potential application in pharmaceutical formulations (Gong, Wang, Zhang, & Qu, 2012).

Nucleoside Analogue Synthesis

Mazumder, De, Mazumder, Mukhopadhyay, Das, and Van Aerschot (2001) worked on synthesizing nucleoside analogues involving structures similar to 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol. These compounds have implications in the development of new therapeutic agents, particularly in antiviral and anticancer drugs (Mazumder et al., 2001).

properties

IUPAC Name

2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-17-12(23)16(20-8-21-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMRRPHRZQYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2N(C=N3)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317426
Record name 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

56159-42-3
Record name NUCLEOSIDE DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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